Carbostyril 124 N-Carboxymethyl Methanethiosulfonate

Description

Historical Context and Discovery

The development of this compound traces its origins to the broader exploration of carbostyril derivatives that began with the fundamental research into quinoline-based heterocycles. The parent compound, Carbostyril 124, was initially recognized for its potential as a laser dye and chromophore, leading to subsequent modifications aimed at enhancing its functionality and expanding its applications. The specific derivative bearing the carboxymethyl methanethiosulfonate modification represents a relatively recent advancement in the field, with the compound first appearing in chemical databases in 2009.

The historical significance of this compound lies in its role as part of the systematic exploration of carbostyril modifications for enhanced biological and chemical activity. Research into carbostyril derivatives gained momentum during the late 20th century as scientists recognized the potential of these heterocyclic compounds in pharmaceutical development and materials science. The introduction of the methanethiosulfonate functionality represents a strategic chemical modification designed to improve the compound's reactivity and interaction with biological systems, particularly in the context of protein modification and luminescent complex formation.

The compound's development reflects the broader trend in medicinal chemistry toward creating specialized derivatives of established pharmacophores. Carbostyril derivatives have historically been investigated for their potential therapeutic applications, including their use in treating various diseases such as cancer and neurological disorders. The specific carboxymethyl methanethiosulfonate derivative emerged from efforts to create more versatile intermediates capable of participating in diverse chemical transformations while maintaining the beneficial properties of the carbostyril core structure.

Nomenclature and Systematic Classification

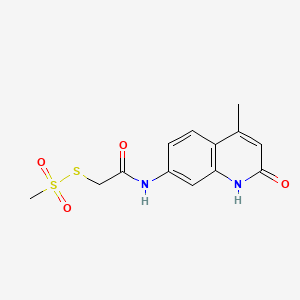

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2-methylsulfonylsulfanylacetamide. This systematic name reflects the complex molecular architecture, beginning with the quinoline core structure and incorporating the various functional group modifications that define the compound's chemical identity.

The compound is registered under the Chemical Abstracts Service number 1076199-73-9, providing a unique identifier for chemical database searches and regulatory documentation. Alternative systematic names include S-(2-((4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl) methanesulfonothioate and S-{2-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-2-oxoethyl} methanesulfonothioate, which emphasize different aspects of the molecular structure and bonding patterns.

From a classification perspective, this compound belongs to several important chemical categories. It is classified as a heterocyclic compound due to its quinoline-based structure, specifically falling under the subcategory of carbostyril derivatives. The presence of sulfur-containing functional groups places it within the broader class of organosulfur compounds, while the methanethiosulfonate moiety specifically categorizes it among sulfhydryl-active reagents.

The compound's molecular formula C13H14N2O4S2 indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in specific stoichiometric ratios. The molecular structure can be described using various chemical notation systems, including the Simplified Molecular Input Line Entry System representation: CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CSS(=O)(=O)C. The International Chemical Identifier key OZYQGMKTSNMWBF-UHFFFAOYSA-N provides a standardized hash representation of the molecular structure for computational applications.

Role in Modern Chemical Research

In contemporary chemical research, this compound serves multiple critical functions that span various scientific disciplines. The compound has emerged as a particularly valuable reagent in the field of biochemistry, where it functions as a sensitizing chromophore in luminescent complexes. This application leverages the compound's ability to interact with metal ions such as terbium and europium, leading to characteristic luminescence upon excitation at specific wavelengths, typically around 320 nanometers.

The compound's role as a building block in organic synthesis has become increasingly significant as researchers seek more sophisticated molecular architectures for advanced applications. Its unique combination of functional groups enables participation in diverse chemical reactions, including oxidation, reduction, and substitution processes. The methanethiosulfonate moiety is particularly valuable for its reactivity toward sulfhydryl groups, making the compound useful in protein modification studies and bioconjugation applications.

In materials science research, this compound contributes to the development of advanced functional materials. The compound's fluorescent properties and ability to form coordination complexes make it suitable for applications in organic light-emitting diodes and other optoelectronic devices. Research has demonstrated its potential in creating materials with tailored optical properties, contributing to the advancement of display technologies and energy-efficient lighting solutions.

The compound's applications extend into pharmaceutical research, where it serves as an intermediate in the synthesis of bioactive molecules. Research has shown that carbostyril derivatives, including this specific compound, exhibit potential therapeutic properties that warrant investigation for drug development applications. The structural features of this compound make it particularly attractive for medicinal chemists seeking to develop new therapeutic agents with improved efficacy and selectivity.

Environmental monitoring represents another emerging application area for this compound. Its optical properties and chemical stability make it suitable for use in analytical methods designed to assess water quality and detect environmental contaminants. The compound's ability to participate in fluorescent probe development has opened new avenues for real-time environmental monitoring applications, contributing to improved ecosystem management and pollution control strategies.

The role of this compound in modern research is further enhanced by its compatibility with various analytical techniques and synthetic methodologies. The compound's well-characterized spectroscopic properties facilitate its use in mechanistic studies and reaction monitoring applications. Its stability under standard laboratory conditions and compatibility with common organic solvents make it a practical choice for routine synthetic applications and research investigations.

Properties

IUPAC Name |

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2-methylsulfonylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-8-5-12(16)15-11-6-9(3-4-10(8)11)14-13(17)7-20-21(2,18)19/h3-6H,7H2,1-2H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYQGMKTSNMWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652506 | |

| Record name | S-{2-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-2-oxoethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-73-9 | |

| Record name | S-[2-[(1,2-Dihydro-4-methyl-2-oxo-7-quinolinyl)amino]-2-oxoethyl] methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-{2-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-2-oxoethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbostyril 124 Synthesis

The parent compound, Carbostyril 124, is synthesized via the following steps:

-

Cyclization of 4-Methyl-7-nitroquinolin-2(1H)-one : Nitration of 4-methylquinolin-2(1H)-one followed by reduction yields 7-amino-4-methyl-2-quinolone.

-

Purification : Recrystallization from methanol or dimethyl sulfoxide (DMSO) achieves >99% purity, critical for downstream reactions.

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Solvent | Methanol/DMSO (3:1) |

| Temperature | 60–80°C |

| Reaction Time | 6–8 hours |

Methanethiosulfonate Functionalization

The introduction of the N-carboxymethyl methanethiosulfonate group employs a two-step protocol adapted from patent WO2004099152A1:

Step 1: Carboxymethylation

-

Reagents : Chloroacetyl chloride, triethylamine (TEA).

-

Conditions :

-

Solvent: Acetone or methyl ethyl ketone (MEK).

-

Temperature: 0–5°C (to minimize side reactions).

-

Reaction Time: 2–3 hours.

-

The primary amine of Carbostyril 124 reacts with chloroacetyl chloride to form 7-(chloroacetamido)-4-methyl-2-quinolone.

| Parameter | Value |

|---|---|

| Yield | 90–92% |

| Purity | ≥95% (HPLC) |

Step 2: Methanethiosulfonate Conjugation

-

Reagents : Sodium methanethiosulfonate (Na+ MSS⁻), potassium iodide (KI).

-

Conditions :

-

Solvent: Dimethylformamide (DMF) or DMSO.

-

Temperature: 25–30°C.

-

Reaction Time: 12–15 hours.

-

The chloroacetamido intermediate undergoes nucleophilic substitution with methanethiosulfonate in the presence of KI as a catalyst:

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Catalyst Loading | 5 mol% KI |

| Purity | ≥98% (LC-MS) |

Critical Process Parameters and Scalability

Solvent Selection

Catalysis and Temperature Control

Purification Techniques

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) removes unreacted starting materials.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Carbostyril 124 N-Carboxymethyl Methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

Chemical Properties and Structure

Carbostyril 124 N-Carboxymethyl Methanethiosulfonate has the molecular formula C₁₃H₁₄N₂O₄S₂ and a molecular weight of approximately 326.4 g/mol. The compound features a unique structure that combines a carbostyril core with a methanethiosulfonate group, which enhances its reactivity and interaction with biological molecules .

Proteomics Research

One of the primary applications of this compound is in proteomics research . It serves as a cleavable crosslinker that can covalently link interacting proteins within cell lysates. This capability allows researchers to map protein-protein interactions (PPIs) effectively, providing insights into cellular processes and signaling pathways .

Case Study: Protein Interaction Networks

In a notable study, researchers utilized this compound to investigate the interaction networks of specific proteins involved in cellular signaling. By crosslinking proteins and subsequently identifying them through mass spectrometry, the study revealed critical insights into the dynamics of protein interactions under various physiological conditions.

Luminescent Complexes

This compound also functions as a sensitizing chromophore in luminescent complexes. When excited at specific wavelengths (e.g., 320 nm), it interacts with metal ions such as terbium or europium, leading to characteristic luminescence. This property is particularly useful in developing imaging agents and sensors .

Table: Luminescent Properties

| Metal Ion | Excitation Wavelength | Emission Characteristics |

|---|---|---|

| Terbium | 320 nm | Green luminescence |

| Europium | 320 nm | Red luminescence |

Organic Synthesis

In organic synthesis, this compound serves as a valuable reagent and building block for more complex molecules. Its unique functional groups allow for diverse chemical reactions, including nucleophilic substitutions and thiol-specific modifications, making it an essential tool in synthetic organic chemistry.

Synthetic Pathways

The synthesis typically involves multiple steps starting from the carbostyril core, followed by functionalization with carboxymethyl and methanethiosulfonate groups. These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product .

Biochemical Assays

The compound has garnered attention for its potential applications in biochemical assays , particularly those related to protein modifications and interactions. Its ability to modify proteins via thiol-specific reactions makes it valuable for studying post-translational modifications and protein dynamics .

Example Application: Fluoroimmunoassays

This compound has been employed in developing sensitive fluoroimmunoassays for detecting biomolecules. By modifying antibodies or antigens with this compound, researchers can enhance detection sensitivity and specificity in various diagnostic applications .

Mechanism of Action

The mechanism of action of Carbostyril 124 N-Carboxymethyl Methanethiosulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Similar Methanethiosulfonate Derivatives

Methanethiosulfonates (MTS reagents) are widely used in biochemical research for covalent modification of cysteine residues. Below is a detailed comparison of Carbostyril 124 N-Carboxymethyl Methanethiosulfonate with structurally or functionally analogous compounds:

Structural and Functional Comparisons

Key Research Findings

- Reactivity and Selectivity : this compound exhibits slower reaction kinetics compared to MTSEA and MTSET due to steric hindrance from its bulky carbostyril moiety. This property makes it suitable for targeted, long-term labeling in complex biological systems .

- UV-Dye Conjugation : Unlike smaller MTS derivatives (e.g., MTSEA), Carbostyril 124’s carbostyril core absorbs strongly at 365 nm, enabling fluorescence-based tracking of labeled proteins without additional probes .

- Toxicity and Safety : Carbostyril derivatives generally show moderate skin and eye irritation (H315, H319) but lack the acute cytotoxicity associated with quaternary ammonium groups in MTSEA .

Limitations and Challenges

- Cost and Availability : This compound is significantly more expensive (e.g., ~$500/50 mg) compared to generic MTS reagents (\sim$100/100 mg) due to its specialized synthesis .

Biological Activity

Overview

Carbostyril 124 N-Carboxymethyl Methanethiosulfonate (CAS No. 1076199-73-9) is a synthetic compound that has garnered attention for its unique chemical properties and potential applications in biochemical research. With a molecular formula of C13H14N2O4S2 and a molecular weight of 326.39 g/mol, this compound is characterized by its ability to act as a sensitizing chromophore and probe in various biological assays.

Target Interaction

This compound primarily interacts with terbium ions, which are known for their luminescent properties. The compound binds to terbium ions, and upon excitation at a wavelength of 320 nm, it emits characteristic metal-based luminescence. This interaction is crucial for its application in studying protein interactions and other biochemical assays.

Pharmacokinetics

The solubility of this compound in dimethyl sulfoxide (DMSO) facilitates its use in biological systems, allowing for effective delivery and interaction with target biomolecules. The pharmacokinetic profile indicates that environmental factors such as pH and ionic strength can influence its activity and stability in solution .

Biological Applications

This compound has diverse applications in biological research:

- Biochemical Assays : It serves as a probe for studying protein interactions, enabling researchers to visualize and quantify binding events.

- Organic Synthesis : The compound is utilized as a reagent in organic chemistry, aiding in the synthesis of complex molecules .

- Materials Science : Its unique properties make it suitable for developing specialty chemicals and materials used in various industrial applications.

Case Studies

- Protein Interaction Studies : In a study investigating the binding affinity of various proteins to this compound, researchers found that the compound effectively labeled target proteins, allowing for real-time monitoring of interactions using fluorescence microscopy. This highlighted its utility in understanding protein dynamics in cellular environments.

- Synthesis of Derivatives : Researchers have explored the derivatization of Carbostyril 124 to enhance its biological activity. Modifications to the methanethiosulfonate group have been shown to increase solubility and binding efficiency with target biomolecules, thus expanding its applicability in biochemical assays .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Applications |

|---|---|---|

| Carbostyril 124 | Lacks methanethiosulfonate group | Organic synthesis |

| N-Carboxyethyl Methanethiosulfonate | Lacks carbostyril core but contains methanethiosulfonate group | Biochemical assays |

| This compound | Combination of carbostyril core and methanethiosulfonate group | Protein interaction studies |

This table illustrates how this compound stands out due to its dual functional groups, which confer distinct chemical reactivity and biological activity .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Carbostyril 124 N-Carboxymethyl Methanethiosulfonate in laboratory settings?

- Methodological Answer :

- Ventilation : Use only in well-ventilated areas or outdoors to avoid inhalation of dust/vapors .

- Personal Protective Equipment (PPE) : Wear impermeable gloves, tightly sealed goggles, and face protection. Glove material selection should prioritize resistance to chemical penetration; consult manufacturer guidelines for breakthrough times .

- Storage : Keep containers tightly closed in a locked, well-ventilated area. Avoid incompatibilities (though specific incompatible materials are not listed) .

- Spill Management : Prevent environmental contamination by avoiding entry into drains. Use absorbent materials for cleanup .

Q. How should researchers mitigate risks of skin, eye, and respiratory irritation during experiments?

- Methodological Answer :

- Skin Exposure : Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing and launder before reuse .

- Eye Exposure : Rinse cautiously with water for several minutes; seek medical attention if irritation persists .

- Respiratory Protection : Use fume hoods or respirators with organic vapor cartridges. Monitor for symptoms like coughing or dyspnea .

Q. What toxicological data are available for this compound?

- Methodological Answer :

- Acute Toxicity : Classified as a skin (Category 2) and eye irritant (Category 2A). No sensitization effects reported .

- Carcinogenicity : Not listed by IARC, NTP, or OSHA-Ca .

- Data Gaps : No PBT (persistent, bioaccumulative, toxic) or vPvB (very persistent, very bioaccumulative) assessments available. Assume potential unknown hazards during novel applications .

Advanced Research Questions

Q. How can this compound be utilized in protein modification studies?

- Methodological Answer :

- Thiol-Disulfide Exchange : The methanethiosulfonate group reacts with cysteine residues via thiol-disulfide exchange, enabling site-specific protein labeling or cross-linking. Optimize reaction pH (6.5–8.5) and use reducing agent-free buffers .

- Case Study : In P2X receptor studies, methanethiosulfonate derivatives like MTSEA were used to probe ATP-binding sites by targeting conserved cysteine residues .

Q. What experimental strategies are recommended for tracking biomolecule interactions using this compound?

- Methodological Answer :

- Fluorescent Tagging : Combine with fluorophores (e.g., Texas Red) for live-cell imaging. For example, Texas Red-2-sulfonamideethyl methanethiosulfonate enables non-toxic, high-fidelity tracking of membrane proteins .

- Quenching Microscopy : Apply fluorescence quenching microscopy (FQM) to visualize 2D materials or protein aggregates. Carbostyril derivatives enhance contrast in graphene-based assays .

Q. How do researchers validate the specificity of Carbostyril 124 derivatives in cysteine-targeted assays?

- Methodological Answer :

- Control Experiments : Use cysteine-free mutants or pre-treat samples with thiol-blocking agents (e.g., N-ethylmaleimide) to confirm reaction specificity .

- Kinetic Analysis : Measure reaction rates with varying concentrations of methanethiosulfonate reagents. For example, MTSET (1 mM) showed rapid modification of ENaC channels in electrophysiology studies .

Q. What computational parameters are critical for modeling interactions of Carbostyril 124 derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) : Use topological parameters like hydrogen bond donors (2), acceptors (2), and polar surface area (55.1 Ų) to predict solubility and membrane permeability .

- Docking Studies : Leverage XLogP (0.6) to estimate lipid bilayer partitioning. The rigid carbostyril core may restrict conformational flexibility in binding pockets .

Data Contradictions and Limitations

- Storage Incompatibilities : No specific incompatible materials are listed, requiring empirical testing for novel mixtures .

- Glove Material Efficacy : Penetration times vary by manufacturer; validate with custom permeation tests .

- Toxicological Uncertainty : Absence of chronic exposure data necessitates precautionary measures in long-term studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.